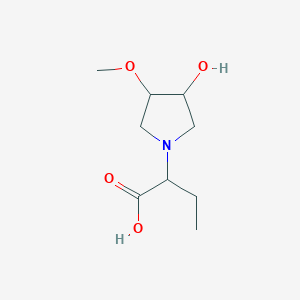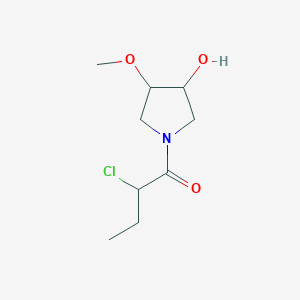![molecular formula C9H11BrN2O B1477743 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Descripción general
Descripción
The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A series of compounds related to “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” have been synthesized and evaluated for their anticonvulsant effects. These studies typically involve maximal electroshock (MES) tests in mice to determine the efficacy of the compounds in preventing seizures .
Antibacterial Applications
Compounds within the 1,4-benzoxazine family, which includes structures similar to the compound , have shown antibacterial properties. This suggests potential for the development of new antibiotics or antibacterial agents .
Anticancer Properties
Some 1,4-benzoxazine derivatives have demonstrated anticancer activities. This indicates that “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” could be explored for its potential use in cancer treatment or as a lead compound for developing new anticancer drugs .
Antithrombotic Effects
The antithrombotic activity is another area where related compounds have been studied. This application is crucial in preventing blood clots that can lead to strokes or heart attacks .
Neuroprotective Effects
Given the neurotoxicity evaluations often conducted alongside anticonvulsant testing, there is a possibility that “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” could offer neuroprotective benefits .
Serotonin Receptor Antagonism
Some derivatives are known to act as 5-HT6 receptor antagonists. This application is relevant in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Potassium Channel Openers
The ability to act as bladder-selective potassium channel openers is another application found in related compounds. This could be beneficial in treating urinary incontinence .
Dopamine Agonism
Dopamine agonists are used in the treatment of Parkinson’s disease and other disorders characterized by low dopamine levels. Related compounds have shown this activity, suggesting a potential research avenue for "7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine" .
Propiedades
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



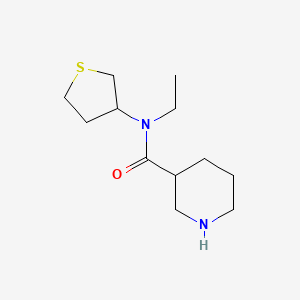
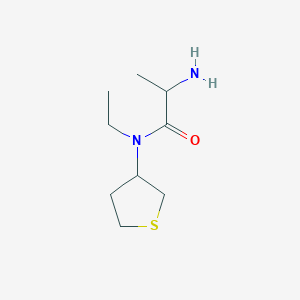
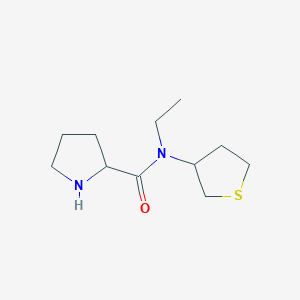
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
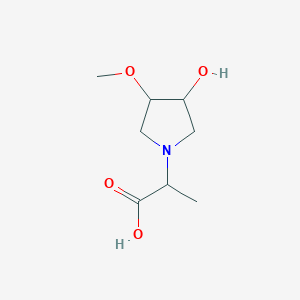
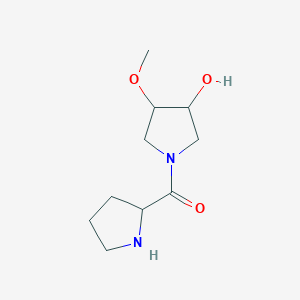

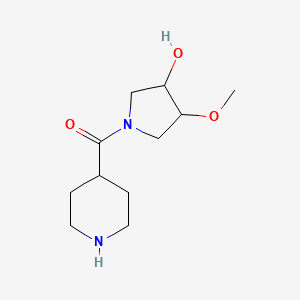

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)
